1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid
Overview
Description
1H-Pyrrolo[2,3-b]pyridine is a heterocyclic compound that is part of a broader class of pyrrolopyridines. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential biomedical applications . The molecular structure of 1H-pyrrolo[2,3-b]pyridine consists of a pyrrole ring fused to a pyridine ring, which allows for a variety of chemical modifications and functionalizations .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives can be achieved through various routes. One method involves the reaction of carbethoxyacetamidine with bromoacetone or chloroacetaldehyde to obtain the starting pyrroles, which are then further processed to yield the desired pyrrolopyridine carboxylic acids . Another approach is the modification of Madelung- and Fischer-syntheses of indoles to prepare 2-, 3-, and 4-alkyl and -aryl substituted derivatives of 1H-pyrrolo[2,3-b]pyridines . Additionally, a four-step reaction involving reduction, oxidation, oximation, and cyclization has been used to synthesize 1H-pyrazolo[3,4-b]pyridine, which shares structural similarities with 1H-pyrrolo[2,3-b]pyridine .
Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives has been characterized using various spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry. X-ray diffraction analysis has been employed to determine the crystal structure of specific derivatives, such as 3,4-diphenyl-1H-pyrrolo[2,3-b]pyridine . Density functional theory (DFT) calculations have been used to predict the optimal molecular structure and conformations, which are consistent with experimental data .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridines undergo a variety of chemical reactions, including nitration, nitrosation, bromination, iodination, and reactions with Mannich bases. These reactions typically occur at the 3-position of the pyrrolopyridine ring, although there are instances of reactivity at the 2-position . The compounds can also react with aldehydes to form di-3-(1H-pyrrolo[2,3-b]pyridyl)methanes and with nitrosobenzene to yield imino derivatives . Grignard reagents can be used to introduce substituents at the 1-position, leading to further functionalization .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-pyrrolo[2,3-b]pyridine derivatives have been explored through the study of their molecular electrostatic potentials and frontier molecular orbitals. Surface analysis techniques provide insights into the physicochemical characteristics of these compounds, which are important for understanding their reactivity and potential as organic building blocks . The antibacterial activity of certain derivatives has been demonstrated, indicating the relevance of these compounds in medicinal chemistry .
Scientific Research Applications
Chemical Synthesis and Molecular Interactions
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid and its derivatives have been extensively studied for their chemical reactivity and functionalization potential. The compound has been involved in various synthesis processes, leading to the creation of new molecular structures. For instance, it was utilized in the synthesis of 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids through a three-component condensation process, showcasing its reactivity and versatility in creating complex molecular structures (Lichitsky et al., 2010). Additionally, the compound has been used as a building block in medicinal chemistry, especially as a bioisostere of indoles or purines, underlining its importance in the development of pharmaceutical compounds (Croix et al., 2015).
Molecular Characterization and Biological Activity
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid has also been a subject of interest in structural biology and biochemistry. A study revealed its structural similarity to the natural plant growth hormone indole-3-acetic acid (auxin), indicating potential applications in plant physiology and agriculture (Antolić et al., 2000). Furthermore, derivatives of this compound have been investigated for their inhibitory activity against phosphodiesterase 4B (PDE4B), demonstrating significant biological activity and potential therapeutic applications (Vadukoot et al., 2020).
Supramolecular Chemistry and Framework Structures
The structural aspects of 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid and its derivatives have contributed significantly to the field of supramolecular chemistry. Studies involving metal-organic frameworks (MOFs) have demonstrated the compound's role in forming intricate hydrogen-bonded structures, showcasing its potential in designing materials with specific properties (Ghosh & Bharadwaj, 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-4-10-7-5(6)2-1-3-9-7/h1-4H,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBIRFFGAIFLPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2C(=O)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436221 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20436221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
CAS RN |
156270-06-3 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20436221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.